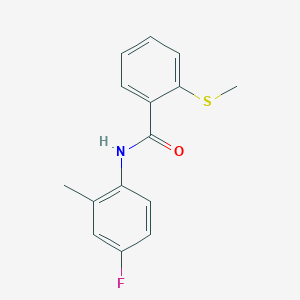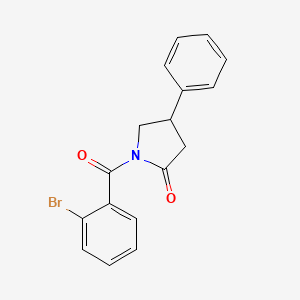
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiochromene family and has a molecular weight of 381.89 g/mol.
作用机制
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a plant growth regulator.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
未来方向
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential future direction is the development of this compound as a pesticide. Studies have shown that it has potential as a plant growth regulator and as an inhibitor of certain plant pathogens.
Finally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a treatment for various diseases.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can be achieved through a multistep process. The first step involves the synthesis of 3,4-dihydro-2H-thiochromene-4-carboxylic acid through the reaction of 2-methyl-2-propanethiol with maleic anhydride. The resulting product is then converted to the corresponding acid chloride through the reaction with thionyl chloride. In the second step, the acid chloride is reacted with 4-chlorophenol to obtain the corresponding phenyl ester. Finally, the phenyl ester is reacted with N-(2-aminoethyl)acetamide to produce the desired product.
科学研究应用
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. It has also been investigated for its potential as a plant growth regulator.
In material science, this compound has been studied for its ability to act as a corrosion inhibitor for various metals, including steel and aluminum.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-12-5-7-13(8-6-12)21-11-17(20)19-15-9-10-22-16-4-2-1-3-14(15)16/h1-8,15H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKFFCCOUEDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)


